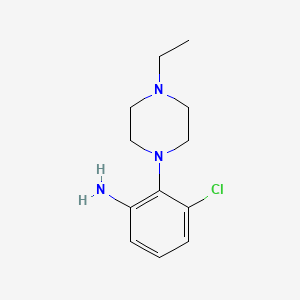

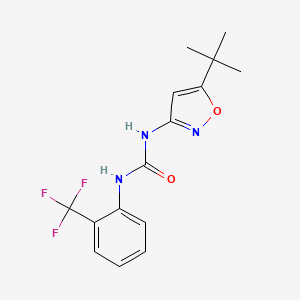

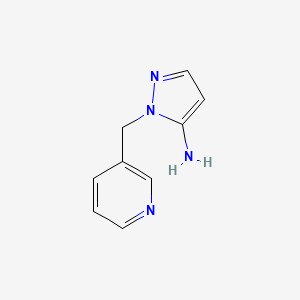

![molecular formula C11H10F3NO B1349227 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone CAS No. 188622-31-3](/img/structure/B1349227.png)

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Overview

Description

“1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by steric factors .Scientific Research Applications

1. Electronically Intercommunicating Iron Centers

Research on 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, prepared via Negishi cross-coupling reactions, reveals significant insights into the electronic and structural properties of compounds related to 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone. These studies, focusing on electron delocalization and electrochemical properties, offer valuable information for further exploration in the field of organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).

2. Organoborane Catalyzed Hydroboration

A study on the regioselective 1,4-hydroboration of pyridines catalyzed by a bulky organoborane highlights the chemical versatility of compounds structurally related to 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone. This research demonstrates the high chemo- and regioselectivity in this reaction, contributing to the understanding of catalytic processes in organic chemistry (Fan, Zheng, Li, & Wang, 2015).

3. Coordination Compounds with Metal Ions

The synthesis of coordination compounds involving aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyrrolidinones, closely related to the compound of interest, has been studied extensively. These compounds were characterized using various techniques, contributing significantly to coordination chemistry and metal-ligand interaction studies (Zhang, Rettig, & Orvig, 1991).

4. Enantioselective Synthesis of 2-Pyrrolidinone Derivatives

Research into the enantioselective synthesis of 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position has been conducted. This study presents a methodology combiningorganocatalytic conjugate addition and reduction/lactamization processes, yielding products with high yields and stereoselectivities. This research contributes to the field of asymmetric synthesis and the development of enantioselective methodologies (Jia et al., 2019).

5. Synthesis and Properties of Pyrrolidine Derivatives

A study on the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine derivatives explores the condensation reactions and structure analysis of these compounds. The research provides insight into the chemical behavior and structural properties of pyrrolidine derivatives, which are closely related to 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone (Mickevičius et al., 2009).

6. Charge Transfer Complexes of N-substituted 2-pyrrolidinones

Investigations into the complex formation of N-substituted 2-pyrrolidinones with various halogens offer valuable insights into the electronic properties and interactions of these compounds. This research enhances the understanding of charge transfer complexes in molecular spectroscopy and their potential applications (Ruostesuo et al., 1988).

7. Synthesis of Organosoluble Polyimides

Research on the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain, related to the chemical structure of interest, demonstrates the potential of these materials in various applications due to their good solubility and thermal stability. This study contributes to the field of polymer chemistry and materials science (Liu et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethan-1-one”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNLNNXQWEWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993841 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone | |

CAS RN |

188622-31-3, 73081-88-6 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188622-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

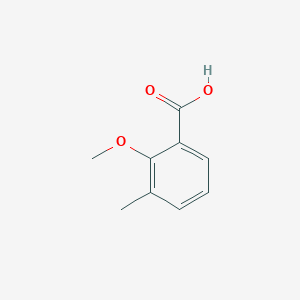

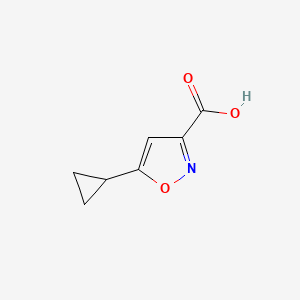

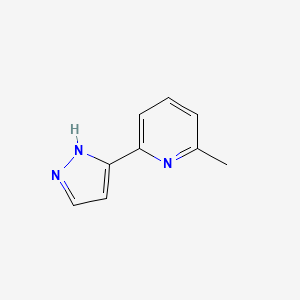

![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)

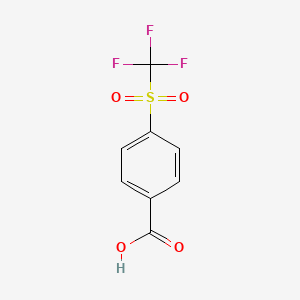

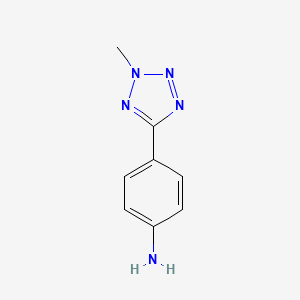

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)